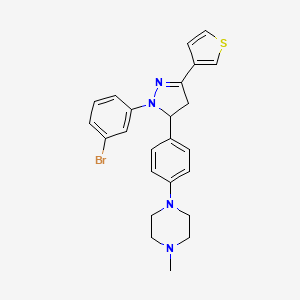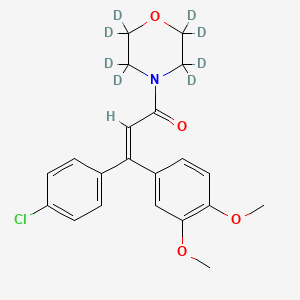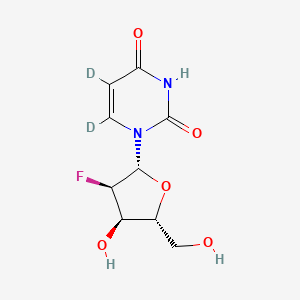
2'-Fluorodeoxyuridine-5,6-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluorodeoxyuridine-5,6-D2 is a fluorinated nucleoside analog, which is a derivative of deoxyuridine. This compound is characterized by the substitution of a fluorine atom at the 2’ position of the deoxyribose sugar and deuterium atoms at the 5 and 6 positions of the uracil ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluorodeoxyuridine-5,6-D2 typically involves multiple steps, starting from commercially available precursors. The key steps include the fluorination of the deoxyribose sugar and the incorporation of deuterium atoms into the uracil ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and isotopic labeling .
Industrial Production Methods
Industrial production of 2’-Fluorodeoxyuridine-5,6-D2 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
2’-Fluorodeoxyuridine-5,6-D2 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The glycosidic bond between the sugar and the uracil base can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Fluorodeoxyuridine-5,6-D2 include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from the reactions of 2’-Fluorodeoxyuridine-5,6-D2 include various substituted uracil derivatives, oxidized and reduced forms of the compound, and hydrolyzed products such as free uracil and deoxyribose .
Aplicaciones Científicas De Investigación
2’-Fluorodeoxyuridine-5,6-D2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies of nucleic acid metabolism and enzyme kinetics.
Medicine: It serves as a potential therapeutic agent in the treatment of certain cancers due to its ability to interfere with DNA synthesis.
Industry: The compound is used in the development of new materials and as a tracer in environmental studies
Mecanismo De Acción
The mechanism of action of 2’-Fluorodeoxyuridine-5,6-D2 involves its incorporation into DNA, where it acts as an antimetabolite. The fluorine atom at the 2’ position disrupts the normal base pairing and inhibits the activity of thymidylate synthase, an enzyme crucial for DNA synthesis. This leads to the inhibition of DNA replication and cell division, making it effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
2’-Fluorodeoxyuridine-5,6-D2 is similar to other fluorinated nucleoside analogs such as 5-fluorouracil and floxuridine. its unique isotopic labeling with deuterium atoms provides distinct advantages in terms of stability and metabolic profiling. The presence of deuterium can also enhance the compound’s resistance to enzymatic degradation, making it more effective in certain applications .
List of Similar Compounds
- 5-Fluorouracil
- Floxuridine
- 2’-Deoxy-5-fluorouridine
- 5-Fluoro-2’-deoxyuridine
Propiedades
Fórmula molecular |
C9H11FN2O5 |
|---|---|
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
5,6-dideuterio-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1/i1D,2D |
Clave InChI |
UIYWFOZZIZEEKJ-SXFMXZDVSA-N |
SMILES isomérico |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)[2H] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



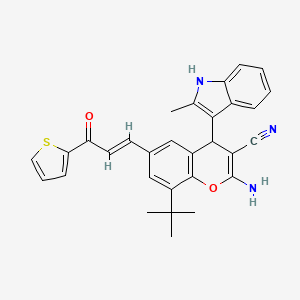


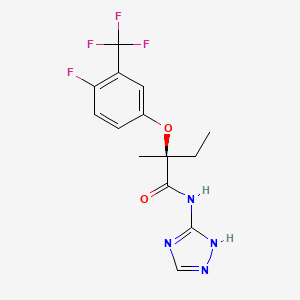

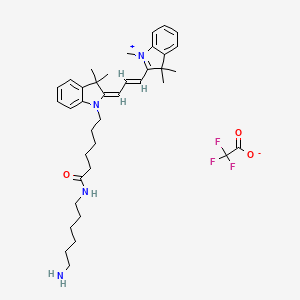
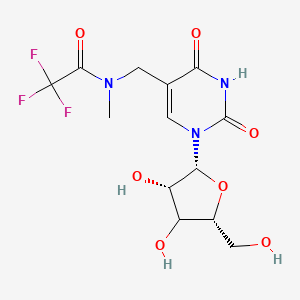

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
